![molecular formula C13H18N2O5S B2838268 N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-36-0](/img/structure/B2838268.png)
N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against various strains, including S. typhi , E. coli , P. aeruginosa , B. subtilis , and S. aureus . These compounds were synthesized through a benign method from aqueous medium, indicating a potential pathway for developing new antibacterial agents (Siddiqa et al., 2014).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives has uncovered their role as inhibitors of carbonic anhydrase (CA) isoenzymes, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness. Compounds similar to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide have shown nanomolar inhibitory concentrations against CA isoenzymes, suggesting their potential utility in designing novel inhibitors for therapeutic applications (Supuran et al., 2013).
Development of Calcium Sensing Receptor Ligands
Derivatives of N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide have been explored for their activity against the calcium sensing receptor (CaSR), which plays a crucial role in calcium homeostasis. Structure-activity relationship (SAR) studies have led to the identification of compounds with potent calcilytic activity, opening avenues for research in bone metabolism disorders (Kessler et al., 2006).
Selective CB2 Agonists for Pain Management
In the quest for novel pain management solutions, N-(3-(morpholinomethyl)-phenyl)-amides, a category related to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, have been discovered as potent and selective CB2 agonists. These findings highlight the therapeutic potential of such compounds in treating pain without the psychoactive effects associated with CB1 receptor activation (Worm et al., 2009).
Antifilarial and Antineoplastic Agents
The exploration of benzimidazole-2-carbamates, structurally related to N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide, has unveiled their potential as antifilarial and antineoplastic agents. These compounds demonstrate significant activity against adult worms of filarial diseases and tumor cells, respectively, highlighting their potential for further development in these therapeutic areas (Ram et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes that lead to cell cycle arrest and induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The compound’s predicted boiling point is 2490±230 °C, and its predicted density is 1238±006 g/cm3 .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
The compound is predicted to be stored in a sealed, dry environment at room temperature .
Safety and Hazards
properties
IUPAC Name |
N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-2-5-15-21(17,18)7-6-14-13(16)10-3-4-11-12(8-10)20-9-19-11/h3-4,8,15H,2,5-7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSJIHLLGHXOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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